4,6-Difluoro-1-indanone

Catalog No.
S728865
CAS No.
162548-73-4
M.F
C9H6F2O
M. Wt
168.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Difluoro-1-indanone

CAS Number

162548-73-4

Product Name

4,6-Difluoro-1-indanone

IUPAC Name

4,6-difluoro-2,3-dihydroinden-1-one

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2

InChI Key

HBVVKRYLYPANAE-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F

4,6-Difluoro-1-indanone is an organic compound with the molecular formula C9H6F2OC_9H_6F_2O and a molecular weight of 168.14 g/mol. It belongs to the indanone family, characterized by a bicyclic structure containing a carbonyl group. The presence of two fluorine atoms at positions 4 and 6 enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

Synthesis and Characterization

4,6-Difluoro-1-indanone has been synthesized using various methods, with the most common approach involving the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride followed by cyclization and decarboxylation []. The resulting product can be further purified using techniques like recrystallization and column chromatography.

The structure and purity of the synthesized 4,6-Difluoro-1-indanone are typically confirmed using various spectroscopic methods, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure by identifying and quantifying the different types of hydrogen and carbon atoms present [].
  • Mass spectrometry: This technique helps determine the molecule's molecular weight and identify potential fragments, providing further confirmation of its identity [].

Potential Applications in Medicinal Chemistry

Research suggests that 4,6-Difluoro-1-indanone may possess interesting biological properties, making it a potential candidate for further investigation in medicinal chemistry. Some potential applications include:

  • Antimicrobial activity: Studies have shown that 4,6-Difluoro-1-indanone derivatives exhibit antibacterial and antifungal activity against various pathogens [].
  • Anticancer activity: Research suggests that certain 4,6-Difluoro-1-indanone derivatives may possess antitumor properties, warranting further exploration in this area [].
Include:

  • Nucleophilic Substitution: The carbonyl carbon can react with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
  • Condensation Reactions: It can participate in condensation reactions, forming larger and more complex molecules .
  • Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives, which may further undergo transformations .

Research indicates that compounds in the indanone class, including 4,6-difluoro-1-indanone, exhibit significant biological activities. These activities often include:

  • Inhibition of Enzymes: Some derivatives have shown inhibitory effects on cholinesterases, which are crucial in neurotransmission .
  • Antimicrobial Properties: Certain studies suggest potential antimicrobial activity against various pathogens .
  • Neuroprotective Effects: There is ongoing research into the neuroprotective properties of indanone derivatives, potentially useful in treating neurodegenerative diseases .

Several methods have been developed for synthesizing 4,6-difluoro-1-indanone:

  • Friedel-Crafts Acylation: This method involves acylating an appropriate indane precursor using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride .
  • Cyclization Reactions: Starting from substituted phenols or other aromatic compounds, cyclization can yield indanones through various catalytic pathways .
  • Fluorination Techniques: Specific fluorination methods can introduce fluorine atoms at designated positions on the indanone structure, enhancing its reactivity and biological properties .

4,6-Difluoro-1-indanone has several applications:

  • Medicinal Chemistry: Its derivatives are explored for their potential as therapeutic agents due to their biological activities.
  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties .

Studies on the interactions of 4,6-difluoro-1-indanone with biological targets are ongoing. Preliminary findings suggest its potential to bind effectively with certain enzymes and receptors, which could lead to novel therapeutic applications. For instance, its interaction with cholinesterase enzymes demonstrates its capability as a lead compound for developing drugs targeting neurodegenerative diseases .

Several compounds share structural similarities with 4,6-difluoro-1-indanone. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-oneContains one fluorine and a methyl groupMethyl group may enhance lipophilicity
4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-oneContains one fluorine and a methyl groupSimilar reactivity but different substituents
4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-oneContains one fluorine and a methyl groupPosition of methyl affects steric hindrance
4-Ethyl-5-fluoro-2,3-dihydro-1H-inden-1-oneContains an ethyl group instead of methylEthyl group increases molecular size
4-Fluoro-2,3-dihydro-1H-inden-1-oneLacks additional substituentsSimpler structure may lead to different properties

These compounds illustrate how variations in substituents can affect the physical and chemical properties of indanones while maintaining similar core structures.

The preparation of 4,6-difluoro-1-indanone can be accomplished through various synthetic strategies, each offering distinct advantages depending on the starting materials and desired scale of production. The following sections detail the most effective and frequently employed methodologies for synthesizing this fluorinated indanone derivative.

Friedel-Crafts Acylation and Carbonylation Strategies

Friedel-Crafts acylation represents one of the most established and robust methods for synthesizing 4,6-difluoro-1-indanone. This approach typically employs 2,4-difluorobenzene as the starting material, which undergoes reaction with suitable acylating agents in the presence of Lewis acid catalysts.

A prominent synthetic route involves the Friedel-Crafts reaction of 2,4-difluorobenzene with succinic anhydride, yielding a ketoacid intermediate that can be further processed to obtain the target indanone. This strategy takes advantage of the electronic properties of the fluorine substituents, which direct the acylation to specific positions on the aromatic ring.

Another effective approach involves a one-pot synthesis using AlCl₃/NaCl as the catalyst system. In this method, 2,4-difluorobenzene is treated with 3-chloropropionyl chloride at controlled temperatures (0-40°C for addition, maintained at 0-60°C for 0.5-3 hours) to facilitate the Friedel-Crafts acylation. The reaction mixture is then heated to 150-200°C for 0.5-4 hours to promote cyclization, followed by hydrolysis at 50-100°C to afford the desired indanone product.

The key advantage of this one-pot approach is its operational simplicity and reduced environmental impact. As reported in patent literature, the method requires only 2-3 molar equivalents of AlCl₃, which significantly reduces the sublimation of AlCl₃ and releases less HCl gas compared to traditional multi-step processes. The reaction sequence can be represented as follows:

Table 1: Reaction conditions for one-pot synthesis of 4,6-difluoro-1-indanone

StepReagentsTemperatureTimeProcess
12,4-difluorobenzene, AlCl₃/NaCl, 3-chloropropionyl chloride0-40°C (addition), 0-60°C (reaction)0.5-3 hFriedel-Crafts acylation
2Reaction mixture from step 1150-200°C0.5-4 hCyclization
3Reaction mixture from step 250-100°CVariableHydrolysis

The conversion of 2,4-difluorophenylpropionic acid to 4,6-difluoro-1-indanone has also been documented as an effective route for obtaining this compound. This approach utilizes the intramolecular cyclization of the propionic acid derivative to form the five-membered ring characteristic of the indanone structure.

Transition-Metal-Catalyzed Annulation Reactions

Transition metal catalysis has emerged as a powerful tool for constructing the indanone framework, offering enhanced selectivity and milder reaction conditions compared to traditional methods. For the synthesis of 4,6-difluoro-1-indanone, palladium-catalyzed carbonylative cyclization represents a particularly efficient approach.

Research has demonstrated that unsaturated aryl iodides can undergo palladium-catalyzed carbonylative cyclization to form indanones under relatively mild conditions. This methodology employs 10 mol% of Pd(OAc)₂, 2 equivalents of pyridine, 1 equivalent of n-Bu₄NCl, and 1 atmosphere of CO pressure at 100°C, using DMF as the solvent. The proposed mechanism involves:

  • Reduction of Pd(OAc)₂ to the active palladium(0) catalyst
  • Oxidative addition of the organic halide to Pd(0)
  • Coordination and insertion of carbon monoxide to produce an acylpalladium intermediate
  • Acylpalladation of the neighboring carbon-carbon double bond
  • Reversible palladium β-hydride elimination and re-addition to form a palladium enolate
  • Protonation by H₂O to produce the indanone product

For the specific case of 4,6-difluoro-1-indanone, this approach requires the use of appropriately fluorinated aryl iodide precursors. The electron-withdrawing nature of the fluorine substituents influences the reactivity of these precursors in the oxidative addition step, potentially requiring adjusted reaction conditions.

Copper catalysis has also been explored for the synthesis of indanone derivatives. A method involving copper-catalyzed intramolecular annulation reactions to synthesize 3-hydroxy-1-indanones from 2-ethynylbenzaldehyde starting materials has been reported. While not directly applied to 4,6-difluoro-1-indanone synthesis in the literature, this approach could potentially be adapted for the preparation of functionalized derivatives of this compound.

Intramolecular Hydroacylation and Cyclization Approaches

Intramolecular hydroacylation represents another valuable strategy for constructing the indanone core structure. Recent research has revealed that 4,6-difluoro-1-indanone demonstrates enhanced reactivity in rhodium-catalyzed transformations compared to other indanone derivatives. Specifically, studies have shown that 4,6-difluoro-1-indanone exhibits higher reactivity in imine formation and subsequent C-C bond activation processes.

This enhanced reactivity has been attributed to the electron-withdrawing effects of the fluorine atoms at the 4- and 6-positions. In one notable study, 4,6-difluoro-1-indanone showed up to 76% yield in C(aryl)-C(carbonyl) α bond cleavage reactions when treated with appropriate catalysts and reagents. This finding highlights the potential of 4,6-difluoro-1-indanone as not only a synthetic target but also as a valuable synthetic intermediate for further transformations.

The cyclization of appropriately substituted difluorinated phenylpropionic acids represents another approach to synthesizing 4,6-difluoro-1-indanone. This method typically involves the intramolecular Friedel-Crafts acylation of the acid chloride derivative, forming the five-membered ring of the indanone structure.

Table 2: Comparative reactivity of various indanone derivatives in C-C bond activation

CompoundYield in C-C Bond Activation (%)Relative Reactivity
4,6-Difluoro-1-indanone76High
1-Indanone (unsubstituted)67Medium
AcetophenoneVariableMedium-Low
Aliphatic methyl ketonesVariableLow

Lewis Acid-Mediated Carbonylative Coupling

Lewis acid-mediated carbonylative coupling represents a direct approach to synthesizing indanone derivatives using carbon monoxide as a C1 building block. For the synthesis of 4,6-difluoro-1-indanone, this approach typically involves the reaction of appropriately substituted difluorobenzene derivatives with carbon monoxide in the presence of strong Lewis acids.

A notable example involves the use of hydrogen fluoride as a Lewis acid catalyst. In this approach, the corresponding (diorganosubstitutedmethyl)phenyl(or substitutedphenyl)carbinol is reacted with carbon monoxide in the presence of HF. The reaction is typically conducted at temperatures ranging from -50°C to 225°C, preferably about 0°C to 175°C, under carbon monoxide pressure of about 100 to 4000 psig, preferably about 400 to 2000 psig, for periods ranging from 0.1 to 24 hours, preferably about 1 to 6 hours.

For the specific synthesis of 4,6-difluoro-1-indanone, the reaction would employ a suitably fluorinated precursor:

Table 3: Typical reaction conditions for Lewis acid-mediated carbonylative synthesis

ParameterCondition RangeOptimal Range
Temperature-50°C to 225°C0°C to 175°C
CO Pressure100 to 4000 psig400 to 2000 psig
Reaction Time0.1 to 24 hours1 to 6 hours
Lewis AcidHF, AlCl₃/NaCl, PPA, HF/BF₃HF
HF:Substrate Ratio10:1 to 100:125:1 to 75:1

The carbonylation of organofluorine compounds is influenced significantly by the presence of fluorine atoms. Research on the acid-catalyzed carbonylation of polyfluorinated compounds has demonstrated that the fluorine substituents can affect the reaction pathways and product distributions. In one study, carbonylation of (difluoromethyl)pentafluorobenzene with 1 equivalent of SbF₅ at room temperature for 2.5 hours resulted in a complex mixture of products, highlighting the challenges associated with controlling the reaction selectivity when working with highly fluorinated substrates.

The electron-withdrawing nature of the fluorine substituents in 4,6-difluoro-1-indanone significantly influences its susceptibility to nucleophilic and electrophilic aromatic substitution. While the carbonyl group at position 1 deactivates the aromatic ring, the fluorine atoms at positions 4 and 6 further modulate electronic density, directing reactivity toward specific sites.

Electrophilic Aromatic Substitution

Electrophilic substitution in 4,6-difluoro-1-indanone is challenging due to the deactivating effects of both the carbonyl and fluorine groups. However, the compound’s inherent strain and conformational flexibility allow for selective functionalization under controlled conditions. For instance, intramolecular nucleophilic aromatic substitution (S$$_N$$Ar) has been demonstrated in related indanone derivatives, where urea tethers facilitate C–C bond formation via stereospecific aryl migration [5]. In such cases, the urea group stabilizes the transition state, enabling arylation at sp$$^3$$-hybridized carbons even with electron-deficient arenes [5].

Nucleophilic Substitution

Nucleophilic substitution at the fluorine-bearing positions is limited due to fluorine’s poor leaving-group ability. However, under strongly basic conditions or with transition-metal catalysis, defluorination can occur. For example, copper(II)-catalyzed tandem Nazarov cyclization/electrophilic fluorination has been employed to synthesize fluorinated indanones, though this process primarily introduces fluorine rather than replacing it [2].

Condensation Reactions for Heterocyclic Derivatives

4,6-Difluoro-1-indanone serves as a precursor for heterocyclic compounds through condensation reactions. Its carbonyl group reacts with nucleophiles such as amines, hydrazines, and alkynes to form fused-ring systems.

Formation of Fused Heterocycles

Rhodium-catalyzed [5+2] annulation between 6-fluoro-1-indanone and internal alkynes has been reported, yielding seven-membered carbocycles [3]. This reaction leverages a transient directing group (TDG) to facilitate C–C bond activation, with TDG-6 (a 3,5-ditrifluoromethylphenyl-substituted aminopyridine) proving optimal for reactivity [3]. The annulation proceeds via a rhodacycle intermediate, followed by alkyne insertion and reductive elimination, as confirmed by density functional theory (DFT) calculations [3].

Reaction ComponentRoleImpact on Yield
[Rh(C$$2$$H$$4$$)$$2$$Cl]$$2$$Catalyzes C–C activationEssential
TDG-6Stabilizes transition stateIncreases yield
TsOH·H$$_2$$OAcid additiveOptimizes pH

Cross-Coupling Reactions and C–H Activation Pathways

Transition-metal-catalyzed cross-coupling and C–H activation reactions enable the functionalization of 4,6-difluoro-1-indanone at otherwise inert positions.

Suzuki–Miyaura Cross-Coupling

Alkyl amine-boranes derived from indanone derivatives participate in Suzuki–Miyaura couplings with aryl halides. For example, Pd$$2$$(dba)$$3$$-catalyzed reactions using RuPhos as a ligand achieve C(sp$$^3$$)–C(sp$$^2$$) bond formation in high yields [4]. The steric and electronic properties of the ligand critically influence reaction efficiency, with dialkylbiaryl phosphines showing superior performance [4].

C–H Activation

Rhodium-catalyzed C–H activation in 1-indanones enables annulation with alkynes. Comparative DFT studies reveal that the strained bicyclic structure of 1-indanones lowers the activation barrier for migratory insertion (32.2 kcal/mol) compared to saturated cyclopentanones (44.7 kcal/mol) [3]. This difference arises from reduced steric repulsion and favorable orbital overlap in the indanone scaffold [3].

Halogenation and Fluorination Dynamics

The introduction and manipulation of halogen atoms in 4,6-difluoro-1-indanone are pivotal for tuning its reactivity and physical properties.

Electrophilic Fluorination

Copper(II)-mediated tandem Nazarov cyclization/electrophilic fluorination provides access to fluorinated indanones with high diastereoselectivity (trans/cis up to 49:1) [2]. The Cu(II) catalyst coordinates to the carbonyl oxygen, facilitating cyclization and subsequent fluorination via an electrophilic fluorine source [2].

Directed Halogenation

The existing fluorine substituents direct subsequent halogenation to specific positions. For instance, bromination occurs preferentially at the meta position relative to the carbonyl group, driven by the electron-withdrawing effects of the fluorines.

Halogenation MethodConditionsSelectivity
Electrophilic FluorinationCu(II) catalyst, −78°CHigh trans
BrominationFeBr$$3$$, CH$$2$$Cl$$_2$$Meta to carbonyl

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,6-Difluoro-1-indanone

Dates

Last modified: 08-15-2023

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